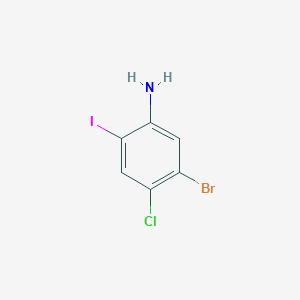

5-Bromo-4-chloro-2-iodoaniline

Description

Contextualizing Polyhalogenated Anilines in Contemporary Organic Synthesis

Polyhalogenated anilines are a class of organic compounds that feature an aniline (B41778) core substituted with multiple halogen atoms. These compounds have garnered significant attention in contemporary organic synthesis due to their versatile reactivity and the unique electronic properties imparted by the halogen substituents. The presence of various halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring allows for selective functionalization through a variety of cross-coupling reactions, making them valuable building blocks for the synthesis of more complex molecules.

The development of polyhalogenated aniline derivatives has historical roots in early 20th-century research on aniline black pigments, where the conductive properties of oxidized aniline oligomers were first noted. Over time, the focus has shifted towards their application in materials science and medicinal chemistry. For instance, halogen-substituted anilines have been investigated for their electrochemical properties. The introduction of different halogens can modulate the compound's interaction with biological targets, influencing its pharmacological profile.

In the realm of materials science, polyhalogenated anilines are utilized in the development of advanced materials such as polymers and coatings. Their unique chemical properties, stemming from the combination of the amino group and multiple halogen atoms, make them suitable for creating materials with specific electronic and physical characteristics.

Research Significance of 5-Bromo-4-chloro-2-iodoaniline as a Multifunctional Building Block

5-Bromo-4-chloro-2-iodoaniline, with its distinct arrangement of three different halogen atoms and an amino group on the benzene (B151609) ring, is a prime example of a multifunctional building block in organic synthesis. aromsyn.comsmolecule.com The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a programmed, stepwise introduction of various substituents. This regioselective functionalization is a key advantage, enabling the construction of highly substituted and complex aromatic structures that would be challenging to synthesize through other methods.

The presence of iodine, bromine, and chlorine atoms provides a platform for a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The carbon-iodine bond is typically the most reactive, followed by the carbon-bromine bond, and then the carbon-chlorine bond, allowing for selective reactions at each position by carefully choosing the reaction conditions and catalyst. This hierarchical reactivity is a cornerstone of its utility as a synthetic intermediate.

The amino group further enhances the synthetic versatility of 5-bromo-4-chloro-2-iodoaniline. It can be diazotized and replaced with a variety of other functional groups, or it can be acylated or alkylated to introduce further diversity. This combination of reactive sites makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. aromsyn.comsmolecule.com

Overview of Advanced Synthetic and Mechanistic Studies on Related Halogenated Aromatic Systems

Research into halogenated aromatic systems extends beyond their synthetic utility, delving into their reaction mechanisms and environmental fate. For example, the atmospheric oxidation of halogenated aromatics by hydroxyl radicals is a major degradation pathway, and theoretical studies have provided insights into the reaction mechanisms and kinetics of these processes. rsc.org Such studies are crucial for understanding the environmental impact and persistence of these compounds. rsc.org

Mechanistic studies on the reactions of polyhalogenated compounds, such as the reaction between polyhalogenated nitrobutadienes and electron-deficient anilines, have been conducted to elucidate the complex reaction pathways. acs.orgresearchgate.net These investigations often employ computational modeling to understand the energetics and intermediates involved in these transformations. acs.org For instance, the vinylic nucleophilic substitution (SNVin) reaction has been a subject of detailed mechanistic inquiry. acs.orgbeilstein-journals.org

The biological halogenation of aromatic compounds is another area of active research. oup.comnih.govoup.com Studies have explored the enzymatic processes involved in the biosynthesis of halogenated natural products, some of which exhibit potent biological activities. oup.comresearchgate.net Understanding these natural halogenation mechanisms can inspire the development of novel and more environmentally friendly methods for synthesizing halogenated compounds. bohrium.com

Physicochemical Properties of 5-Bromo-4-chloro-2-iodoaniline

| Property | Value |

| CAS Number | 1263376-97-1 |

| Molecular Formula | C₆H₄BrClIN |

| Molecular Weight | 332.36 g/mol |

| Appearance | Not specified |

| Boiling Point | 344.9 ± 42.0 °C (Predicted) |

| Density | 2.341 ± 0.06 g/cm³ (Predicted) |

| SMILES | NC1=CC(Br)=C(Cl)C=C1I |

Table sources: bldpharm.comchembk.com

Synthetic Routes

A common method for the synthesis of related di-halogenated anilines, such as 5-bromo-2-iodoaniline (B1340423), involves the reduction of a nitro group to an aniline. For instance, 5-bromo-2-iodoaniline can be prepared from 4-bromo-1-iodo-2-nitro-benzene using iron powder and ammonium (B1175870) chloride in a mixture of ethanol, THF, and water. chemicalbook.com A similar reductive amination approach could likely be applied to a corresponding nitro-precursor to yield 5-bromo-4-chloro-2-iodoaniline.

Another general strategy for the synthesis of 2-iodoanilines is the decarboxylative iodination of anthranilic acids. rsc.org This method has been used to produce a variety of substituted 2-iodoanilines, including 5-bromo-2-iodoaniline and 5-chloro-2-iodoaniline. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRCWGIMZMJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloro 2 Iodoaniline and Its Precursors

Regioselective Halogenation Strategies

The successful synthesis of 5-bromo-4-chloro-2-iodoaniline hinges on the strategic and regioselective introduction of iodine, chlorine, and bromine atoms onto an aromatic framework. The order of these halogenation steps, the choice of starting material, and the use of catalysts are critical factors that dictate the final substitution pattern.

Electrophilic aromatic substitution (SEAr) is the fundamental reaction for introducing halogens onto a benzene (B151609) ring. However, the strong activating effect of the amino group in aniline (B41778) makes direct halogenation difficult to control. A common technique to moderate this reactivity and improve regioselectivity is the protection of the amino group, typically as an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, which helps to prevent polysubstitution and allows for more controlled, stepwise halogenation. justia.com

For instance, a potential synthetic sequence could begin with the iodination of a pre-existing chloroaniline derivative. The directing effects of the resident substituents (the protected amino group and the chlorine atom) would guide the incoming iodine electrophile. The challenge with classical SEAr is achieving a substitution pattern like that in 5-bromo-4-chloro-2-iodoaniline, where a bromine atom is situated meta to the amino group, a position not favored by the directing effect of the amine or acetamido group.

The selection of an appropriate starting material is paramount to an efficient synthesis of a complex molecule like 5-bromo-4-chloro-2-iodoaniline. An ideal precursor would already contain some of the required substituents, simplifying the synthetic route and minimizing the formation of unwanted isomers.

A strategic starting material for the synthesis is 4-chloro-2-iodoaniline (B181669) . This compound can be prepared via the decarboxylative iodination of the corresponding anthranilic acid or through direct iodination of 4-chloroaniline (B138754). rsc.org Having the chlorine and iodine atoms already in positions 4 and 2, respectively, focuses the synthetic challenge on the specific introduction of a bromine atom at the C5 position. This approach is advantageous because it establishes the ortho-iodo and para-chloro pattern early in the synthesis.

| Starting Material Options & Rationale |

| 4-Chloroaniline |

| 3-Bromo-4-chloroaniline chemicalbook.comnih.gov |

| 4-Chloro-2-iodoaniline rsc.org |

Recent advances in catalysis offer powerful tools for overcoming the inherent regioselectivity challenges of electrophilic aromatic substitution. For the synthesis of 5-bromo-4-chloro-2-iodoaniline from a 4-chloro-2-iodoaniline precursor, the key transformation is the introduction of a bromine atom at the C5 position, which is meta to the directing amino group.

Palladium-catalyzed C-H activation has emerged as a transformative method for achieving such non-traditional substitution patterns. Research has shown that Pd(II) catalysts, in conjunction with reagents like N-bromophthalimide (NBP) and acid additives, can facilitate the meta-bromination of aniline derivatives with good yields, overcoming the natural ortho/para preference. smolecule.com This catalytic approach represents an advanced methodology to directly access the desired 5-bromo-4-chloro-2-iodoaniline from a 4-chloro-2-iodoaniline intermediate in a single, highly regioselective step.

Alternatively, iron(III)-based catalysts have been developed for the regioselective chlorination of activated arenes, such as anilines and phenols. acs.orgcore.ac.uk While not directly applicable to the key meta-bromination step in this specific synthesis, these methods highlight the power of catalysis to control halogenation patterns, for example, in the synthesis of the 4-chloroaniline precursors themselves.

| Catalytic Halogenation Reaction Data (Illustrative) |

| Reaction |

| meta-Bromination of an aniline derivative |

| para-Chlorination of aniline |

| ortho-Chlorination of aniline |

Amination and Haloamination Pathways

An alternative synthetic viewpoint involves the formation of the aniline functionality at a later stage of the synthesis, after the polyhalogenated aromatic core has been assembled. This often involves the reduction of a nitro group.

A robust and widely used method for introducing an amino group onto an aromatic ring, especially one bearing multiple halogen substituents, is the reduction of a corresponding nitroaromatic compound. This pathway is advantageous because the nitro group is a strong deactivating and meta-directing group, which can be used to control the regioselectivity of earlier halogenation steps. Furthermore, the reduction step is typically high-yielding and tolerant of aryl halides.

Commonly used reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂/Pd-C), or, more economically, iron powder in the presence of an acid or ammonium (B1175870) chloride. chemicalbook.com For example, the synthesis of 5-bromo-2-iodoaniline (B1340423) has been reported with a 93.6% yield via the reduction of 4-bromo-1-iodo-2-nitro-benzene using iron powder and ammonium chloride in an ethanol/THF/water solvent system. chemicalbook.com This demonstrates the high efficiency of this method for preparing halogenated anilines.

| Nitro Group Reduction Data |

| Substrate |

| 4-Bromo-1-iodo-2-nitro-benzene |

| General Polyhalogenated Nitrobenzene |

| General Polyhalogenated Nitrobenzene |

Combining these strategies, a complete and advanced synthetic pathway for 5-bromo-4-chloro-2-iodoaniline can be proposed. The most effective route leverages a catalytic C-H functionalization step on a carefully chosen intermediate.

Proposed Advanced Synthetic Route:

Step 1: Iodination of 4-chloroaniline. Direct iodination of 4-chloroaniline using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can yield the ortho-iodinated product, 4-chloro-2-iodoaniline . The strong ortho-directing effect of the amino group favors substitution at the C2 position. rsc.org

Step 2: Catalytic Bromination of 4-chloro-2-iodoaniline. This is the key step. Using a palladium-catalyzed C-H activation protocol, the intermediate from Step 1 can be selectively brominated at the C5 position (meta to the amino group) to furnish the final product, 5-bromo-4-chloro-2-iodoaniline . smolecule.com

This sequential approach, culminating in a modern catalytic step, provides a targeted and efficient pathway to the desired complex polyhalogenated aniline.

Diazotization-Mediated Transformations for Halogen Introduction

Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—that can be converted into a wide array of functional groups. researchgate.net This process is particularly crucial for introducing halogens at specific positions that are not easily accessible through direct electrophilic aromatic substitution. researchgate.net The reaction begins with the treatment of a primary aromatic amine with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid to form the aryldiazonium salt. byjus.com This intermediate is often unstable and is typically used immediately in subsequent reactions. thieme-connect.de

The Sandmeyer reaction is a classic and reliable method for replacing the diazonium group with a halogen. byjus.combohrium.com To introduce iodine, the aryldiazonium salt solution is treated with an iodide salt, most commonly potassium iodide (KI). byjus.com Unlike the Sandmeyer reactions for introducing chlorine or bromine, the iodination reaction does not typically require a copper(I) salt catalyst. organic-chemistry.org The formation of aryl iodides via this route is advantageous because direct iodination of aromatic rings can lack regioselectivity and result in mixtures of isomers. thieme-connect.de

The process involves two main steps: the initial diazotization of a suitable aniline precursor at low temperatures (typically 0–10 °C) to prevent decomposition of the diazonium salt, followed by the addition of the iodide source. byjus.comthieme-connect.de Numerous one-pot procedures have been developed to streamline this sequence, improving efficiency and convenience by avoiding the isolation of the often-unstable diazonium salt intermediate. thieme-connect.denih.govorganic-chemistry.org For the synthesis of a complex molecule like 5-bromo-4-chloro-2-iodoaniline, a potential precursor would be 5-bromo-4-chloro-2-aminobenzoic acid or a related aniline that can be selectively iodinated via the Sandmeyer reaction. The substitution pattern of the starting aniline can significantly influence the reaction's success. acs.org

Table 1: Examples of Sandmeyer-Type Iodination Conditions

| Starting Aniline | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | 1) p-TsOH, Polymer-supported nitrite, MeCN, 10-15°C; 2) NaI, H₂O | 4-Iodonitrobenzene | Not specified | rsc.org |

| 4-Chloroaniline | 1) p-TsOH, Polymer-supported nitrite, MeCN; 2) NaI, H₂O | 4-Iodochlorobenzene | Not specified | rsc.org |

| Various Anilines | NaNO₂, Sulfonic acid based cation-exchange resin, KI, H₂O | Corresponding Iodoarenes | Good yields | researchgate.netorganic-chemistry.org |

| Various Anilines | t-BuONO, CH₂I₂, reflux | Corresponding Aryl Iodides | Moderate to excellent | nih.gov |

Reductive deamination, or hydrodeamination, is a strategic process used to remove an amino group from an aromatic ring, replacing it with a hydrogen atom. organic-chemistry.orgorganic-chemistry.org In the synthesis of complex polyhalogenated compounds, the amino group can be employed as a powerful ortho-, para-directing group to guide the introduction of other substituents. jove.com Once its role as a directing group is complete, it can be removed to yield the final desired substitution pattern. jove.comresearchgate.net

The traditional method for reductive deamination involves diazotizing the aniline and then reducing the resulting diazonium salt, typically with hypophosphorous acid (H₃PO₂). jove.com However, alternative and often milder methods have been developed. One such method involves the use of alkyl nitrites (e.g., isoamyl nitrite or t-butyl nitrite) in a solvent like N,N-dimethylformamide (DMF). acs.org This approach has been successfully applied to the deamination of haloanilines in undergraduate laboratory settings, highlighting its practicality. acs.org Another modern technique involves the amination of arylamine methanesulfonamides with chloroamine, which proceeds through an intermediate that eliminates methanesulfinic acid and nitrogen gas to give the deaminated product in high yield. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

Table 2: Methods for Reductive Deamination of Halogenated Anilines

| Substrate | Reagents & Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite, DMF, 65°C | 1-Bromo-3-chloro-5-iodobenzene | Microscale compatible, avoids steam distillation | acs.org |

| 2,4,6-Tribromoaniline | 1) NaNO₂, H₂SO₄; 2) H₃PO₂ | 1,3,5-Tribromobenzene | Classic diazotization-reduction sequence | jove.com |

| Various Aromatic Amines | Methanesulfonyl chloride, then Chloroamine (NH₂Cl) | Corresponding Deaminated Arenes | High yields, tolerates various functional groups | organic-chemistry.org |

| Various Anilines | Pentyl nitrite, THF, reflux | Corresponding Deaminated Arenes | Aprotic diazotization, one-pot procedure | researchgate.net |

Emerging and Nontraditional Synthetic Routes to Halogenated Anilines

While classical methods remain prevalent, research continues into novel synthetic routes that offer improved efficiency, selectivity, and more environmentally benign conditions. These emerging strategies often bypass traditional intermediates or utilize different activation modes to achieve the desired transformations.

Decarboxylative halogenation is a powerful transformation that converts readily available carboxylic acids into aryl halides. researchgate.netacs.org Recently, a transition-metal-free method for the decarboxylative iodination of aromatic carboxylic acids has been developed, offering a cost-effective and scalable alternative to classical Hunsdiecker-type reactions, which often require stoichiometric amounts of heavy metal salts like silver. nih.govnih.gov

This reaction typically involves heating an aromatic carboxylic acid with molecular iodine (I₂) as the iodine source and an oxidant. nih.gov The methodology has been shown to be effective for a range of electron-rich and polyfluorinated aromatic acids. nih.gov In the context of synthesizing precursors for 5-bromo-4-chloro-2-iodoaniline, a starting material like 2-amino-5-bromo-4-chlorobenzoic acid could potentially be subjected to a decarboxylative iodination strategy, although the compatibility with the amine and other halogens would need to be optimized. Mechanistic studies suggest this reaction does not proceed via the radical mechanism typical of classical Hunsdiecker reactions. nih.gov

Table 3: Transition-Metal-Free Decarboxylative Iodination

| Substrate | Reagents & Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Various Benzoic Acids | I₂, Oxidant (e.g., K₂S₂O₈), Solvent (e.g., DMSO), Heat | Corresponding Aryl Iodides | Low-cost, scalable, avoids transition metals | nih.govnih.gov |

| Electron-rich Aromatic Acids | I₂ | Aryl Iodides | Applicable to substrates poor for Hunsdiecker reactions | researchgate.net |

Direct C-H halogenation represents a highly atom-economical approach to synthesizing aryl halides by avoiding the need for pre-functionalized substrates. rsc.org However, achieving high chemo- and regioselectivity, especially in electron-rich systems like anilines, is a significant challenge. nih.govbeilstein-journals.org The strong activating nature of the amino group typically leads to a mixture of ortho- and para-substituted products, and over-halogenation is common. nih.govbeilstein-journals.org

Recent advancements have focused on using catalytic systems to control the selectivity. For example, iron-catalyzed protocols have been developed for the ortho-selective halogenation (chlorination and bromination) of anilines, utilizing a proton transfer mechanism to control the site of electrophilic attack. nih.gov Conversely, using copper(II) halides in ionic liquids has been shown to favor para-substitution with high selectivity. nih.gov Mechanochemical methods, using N-halosuccinimides (NXS) and a grinding auxiliary like PEG-400, have also demonstrated stoichiometry-controlled halogenation with excellent para-selectivity. beilstein-journals.org

Synthesizing 5-bromo-4-chloro-2-iodoaniline through a direct C-H activation strategy would be exceptionally challenging due to the need to install three different halogens at specific positions. Such an approach would likely require a substrate with pre-installed blocking or directing groups and a sequence of highly selective, orthogonal C-H halogenation reactions. Therefore, while this area is of great academic interest, its direct application to this specific target molecule is not yet established as a practical route.

Table 4: Examples of Regioselective Direct C-H Halogenation of Anilines

| Substrate Type | Reagents & Conditions | Primary Product | Selectivity | Reference |

|---|---|---|---|---|

| N-Methylaniline | Trichloroisocyanuric acid (TCCA), Fe(OTs)₃ (catalyst) | 2-Chloro-N-methylaniline | High ortho-selectivity (o/p = 90/10) | nih.gov |

| Unprotected Anilines | CuCl₂ or CuBr₂, Ionic Liquid (e.g., [bmim][BF₄]) | 4-Haloaniline | High para-selectivity | nih.gov |

| Phenols and Anilines | N-Halosuccinimide (NXS), PEG-400, Grinding | Mono-, di-, or tri-halo derivatives | Stoichiometry-controlled, exclusive para-selectivity | beilstein-journals.org |

Reaction Chemistry and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Iodoaniline

Reactivity of the Amino Group in Polyhalogenated Anilines

The amino group (-NH₂) in aniline (B41778) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, in polyhalogenated anilines like 5-bromo-4-chloro-2-iodoaniline, its characteristic reactivity is significantly modulated by the strong electron-withdrawing inductive effects of the halogen substituents.

The nucleophilicity of the amino group is a direct function of the availability of the nitrogen lone pair of electrons. In aniline, this lone pair is already partially delocalized into the aromatic π-system, rendering it a weaker base than aliphatic amines. libretexts.org The introduction of three halogen atoms (iodine, bromine, and chlorine) to the benzene (B151609) ring further withdraws electron density through the inductive effect (-I effect). This effect substantially reduces the basicity and nucleophilicity of the amino group.

The basicity of an amine is quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. As shown in the table below, the presence of even a single chlorine atom significantly lowers the pKa compared to the unsubstituted anilinium ion, demonstrating the powerful electron-withdrawing nature of halogens. researchgate.net For 5-bromo-4-chloro-2-iodoaniline, this effect is compounded, making the amino group considerably less reactive than in aniline itself.

| Compound (Conjugate Acid) | pKa in Water |

|---|---|

| Anilinium | 4.60 |

| 4-Chloroanilinium | 3.98 |

| 3-Chloroanilinium | 3.34 |

| 2-Chloroanilinium | 2.64 |

Despite this reduced reactivity, the amino group can still undergo derivatization reactions such as acylation, alkylation, and sulfonylation, although potentially requiring more forcing conditions compared to simple anilines. These derivatizations are key to its use in multi-step synthesis.

In syntheses involving organometallic reagents or strong bases, the acidic proton of the amino group can interfere with the desired reaction. Furthermore, the amino group can coordinate to metal catalysts, inhibiting their activity. Therefore, protection of the amino group is a critical step before carrying out transformations at the halogen sites. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the mildness of its removal.

Common strategies for protecting the amino group in aniline derivatives are summarized below.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Notes |

|---|---|---|---|---|

| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O) or Acetyl chloride (AcCl), base (e.g., Pyridine) | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | Stable to mild cross-coupling conditions, but may not withstand strong bases or high temperatures. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base (e.g., DMAP, Et₃N) | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane) | Very stable to bases and nucleophiles, making it ideal for Suzuki, Heck, and Sonogashira couplings. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base (e.g., NaHCO₃) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Stable to a wide range of conditions but incompatible with reactions using Pd catalysts and hydrogen. |

| p-Toluenesulfonyl | Tosyl or Ts | Tosyl chloride (TsCl), base (e.g., Pyridine) | Strong reducing agents (e.g., Na/NH₃) or strong acid (HBr) | Extremely robust and stable to most reaction conditions, but removal can be harsh. |

For a substrate like 5-bromo-4-chloro-2-iodoaniline, the Boc group is often an excellent choice, offering robust protection during palladium-catalyzed cross-coupling reactions and allowing for clean deprotection under acidic conditions that are unlikely to affect the newly formed C-C or C-N bonds.

Cross-Coupling Reactions Utilizing Halogen Functionalities

The presence of three different halogen atoms on the aromatic ring is the most synthetically valuable feature of 5-bromo-4-chloro-2-iodoaniline. This arrangement allows for sequential and site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. The selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds toward the crucial oxidative addition step with a low-valent metal catalyst, typically Pd(0).

The reactivity trend is dictated by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl . nih.govmdpi.comresearchgate.net Consequently, the C-I bond is the most reactive and will undergo oxidative addition under the mildest conditions, followed by the C-Br bond, and finally the C-Cl bond, which often requires specialized, highly active catalyst systems. nih.govlibretexts.org This predictable reactivity hierarchy enables the stepwise introduction of different molecular fragments onto the aniline scaffold.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron reagent. libretexts.orgnih.gov When applied to 5-bromo-4-chloro-2-iodoaniline, this reaction can be performed with high chemoselectivity. Under standard conditions, coupling occurs exclusively at the C-I position.

By carefully selecting the catalyst, base, and temperature, it is possible to first substitute the iodine atom, then, in a subsequent step with a different boronic acid, substitute the bromine atom under more forcing conditions.

| Halide Target | Aryl Halide Substrate (Example) | Boronic Acid | Catalyst / Ligand | Base | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|---|

| C-I | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O, 80°C | 4-Bromo-1,1'-biphenyl | nih.govresearchgate.net |

| C-Br | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 100°C | 4-Chloro-1,1'-biphenyl | nih.govresearchgate.net |

| C-Cl | 1,4-Dichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH, 110°C | 4-Chloro-1,1'-biphenyl | researchgate.netlibretexts.org |

This sequential approach allows for the synthesis of complex, unsymmetrical biaryl and heteroaryl structures from the readily available trihaloaniline precursor.

The same principle of chemoselectivity extends to other important cross-coupling reactions, enabling the introduction of a wide variety of functional groups at specific positions on the aniline ring.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, and it is particularly effective for selective reactions at C-I bonds in the presence of other halogens. wikipedia.orgyoutube.comorganic-chemistry.org The reaction of 5-bromo-4-chloro-2-iodoaniline with an alkyne would yield a 2-alkynyl-5-bromo-4-chloroaniline, leaving the bromine and chlorine atoms available for further transformations. Research on 5-substituted-1,2,3-triiodobenzenes has shown that Sonogashira coupling occurs selectively at the less sterically hindered terminal C-I positions, a principle that applies directly to the 2-iodo position of the target aniline. nih.gov

| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Selective Product | Ref. |

|---|---|---|---|---|---|

| 3,5-Dibromo-2-pyrone | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 5-Bromo-3-(phenylethynyl)-2-pyrone | nih.gov |

| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ / Toluene | 1-(2,3-Diiodophenyl)-2-phenylethyne | nih.gov |

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce vinyl groups selectively at the 2-position of 5-bromo-4-chloro-2-iodoaniline. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org It could be used to displace one of the halogens on the 5-bromo-4-chloro-2-iodoaniline scaffold to generate a diamine derivative. As with other couplings, the reaction would proceed selectively at the C-I bond under mild conditions.

While the cross-coupling reactions themselves create new bonds, advanced synthetic strategies can control the three-dimensional arrangement of atoms, or stereochemistry, during these transformations. Stereoselectivity in the context of coupling reactions with 5-bromo-4-chloro-2-iodoaniline can be achieved primarily through two approaches:

Substrate Control: Coupling the aniline with a reaction partner that is already chiral (an enantiopure organoboron reagent, for example) will transfer that existing stereochemistry to the final product. This is a common and reliable method for incorporating chirality.

Catalyst Control: The use of a transition metal catalyst bearing chiral ligands can induce asymmetry during the C-C bond-forming step. This is particularly relevant for creating atropisomers—molecules that are chiral due to restricted rotation around a single bond. For instance, a Suzuki-Miyaura coupling of the aniline derivative with a sterically demanding ortho-substituted arylboronic acid could produce a biaryl product with hindered rotation. Using a catalyst with a chiral ligand, such as (R)- or (S)-BINAP, can favor the formation of one atropisomer over the other. Recent research has focused on developing novel axially chiral phosphine (B1218219) ligands specifically for the enantioselective synthesis of highly hindered tetra-ortho-substituted biaryls, achieving excellent enantiomeric ratios. chemistryviews.org

Similarly, enantioselective Heck reactions can be performed using chiral diphosphine ligands, where the chiral environment around the palladium center dictates the stereochemical outcome of the olefin insertion and subsequent steps. libretexts.org These advanced methods open the door to synthesizing complex, non-racemic molecules for applications in materials science and medicinal chemistry, starting from the versatile 5-bromo-4-chloro-2-iodoaniline scaffold.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reaction chemistry of 5-bromo-4-chloro-2-iodoaniline is dictated by the complex interplay of its substituents: a strongly activating amino group and three deactivating halogen atoms. This unique substitution pattern imparts a dual reactivity to the aromatic ring. The electron-rich nature endowed by the amino group makes the compound highly susceptible to electrophilic aromatic substitution (EAS). byjus.com Conversely, the presence of multiple electronegative halogens provides potential sites for nucleophilic aromatic substitution (SNAr), a reaction pathway typically associated with electron-deficient aromatic systems. chemistrysteps.comwikipedia.org

Influence of Halogen Substituents on Ring Activation and Directivity

Ring Activation and Deactivation:

The dominant influence on the aromatic ring is the amino (-NH₂) group at the C1 position. As a powerful activating group, it donates electron density into the π-system through resonance (a positive mesomeric effect, +M), significantly increasing the ring's nucleophilicity and making it much more reactive towards electrophiles than benzene. byjus.comchemistrysteps.com

In contrast, the halogen atoms (iodine at C2, chlorine at C4, and bromine at C5) exhibit a dual electronic character. They withdraw electron density through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. libretexts.org Simultaneously, they donate electron density through resonance (+M) via their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivating groups. makingmolecules.com However, in the presence of the powerfully activating -NH₂ group, their deactivating influence is largely overcome, and the ring remains highly activated towards electrophilic substitution. libretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS Reactivity |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| -I (Iodo) | C2 | Weakly Withdrawing | Weakly Donating | Weakly Deactivating |

| -Cl (Chloro) | C4 | Strongly Withdrawing | Weakly Donating | Deactivating |

| -Br (Bromo) | C5 | Strongly Withdrawing | Weakly Donating | Deactivating |

Directivity in Electrophilic Aromatic Substitution:

The regioselectivity of EAS reactions is determined by the directing influence of each substituent. Both the activating amino group and the deactivating halogens are ortho, para-directors. wikipedia.orgijrar.org The incoming electrophile will preferentially substitute at positions most activated by the sum of these effects and least sterically hindered.

The available positions for substitution on the 5-bromo-4-chloro-2-iodoaniline ring are C3 and C6.

-NH₂ group (at C1): Strongly directs to the ortho positions (C2, C6) and the para position (C4). Both C2 and C4 are blocked. It therefore strongly activates the C6 position.

-I group (at C2): Directs to its ortho positions (C1, C3) and para position (C5). C1 and C5 are blocked. It therefore directs towards C3.

-Cl group (at C4): Directs to its ortho positions (C3, C5) and para position (C1). C1 and C5 are blocked. It therefore directs towards C3.

-Br group (at C5): Directs to its ortho positions (C4, C6) and para position (C2). C2 and C4 are blocked. It therefore directs towards C6.

Considering these influences, the C6 position is strongly favored due to the powerful ortho-directing effect of the amino group and a concurring ortho-directing effect from the bromine atom. The C3 position is directed to by the iodo and chloro substituents but is subject to significant steric hindrance from the bulky iodine atom at C2. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Selective Displacement of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) on 5-bromo-4-chloro-2-iodoaniline involves the displacement of one of the halogen atoms by a nucleophile. Unlike EAS, SNAr is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate. masterorganicchemistry.com While this aniline lacks classic strong activating groups for SNAr (like -NO₂), the cumulative inductive effect of three halogens makes the reaction plausible under certain conditions, such as with strong nucleophiles or at elevated temperatures.

The selectivity of displacement is governed by two primary factors: the electronic activation of the substitution site and the intrinsic leaving group ability of the halogen.

Electronic Activation: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile. libretexts.org This attack is fastest at the most electron-poor (electrophilic) carbon atom. The inductive withdrawal (-I effect) of the halogens makes the carbons they are attached to more electrophilic. The strength of this effect is proportional to the halogen's electronegativity (F > Cl > Br > I). This leads to an unusual trend in reactivity for SNAr, where fluoride (B91410) is often the best leaving group because the C-F bond is the most polarized, accelerating the initial nucleophilic attack. youtube.comnih.gov

Positional Effects: Studies on other polyhaloanilines have shown that halogens positioned ortho to the amino group can be selectively displaced, suggesting a potential directing or activating role of the -NH₂ group in SNAr reactions. researchgate.net

In 5-bromo-4-chloro-2-iodoaniline, these factors are in opposition:

Based on the general SNAr leaving group trend , the reactivity order would be Cl > Br > I . This predicts that the chlorine at C4 would be the most easily displaced. libretexts.orgnih.gov

Based on the positional effect , the iodine atom at C2, being ortho to the amino group, might be preferentially displaced. researchgate.net

The actual outcome would likely depend on the specific nucleophile and reaction conditions, which could favor either electronic or positional control.

| Halogen | Position | Factor 1: Inductive Withdrawal (Electrophilicity of Carbon) | Factor 2: Positional Activation (Proximity to -NH₂) | Predicted Reactivity |

|---|---|---|---|---|

| Iodo (-I) | C2 | Lowest | Highest (ortho) | Favored by positional effects |

| Chloro (-Cl) | C4 | Highest | Lowest (para) | Favored by electronic effects |

| Bromo (-Br) | C5 | Intermediate | Intermediate (meta) | Intermediate |

Reaction Mechanism Elucidation for Key Transformations

Mechanism of Electrophilic Aromatic Substitution (SEAr):

The SEAr mechanism proceeds in two steps. Due to the high activation provided by the -NH₂ group, this reaction may not require a strong Lewis acid catalyst, which is typically necessary for the halogenation or alkylation of less reactive aromatic rings. chemistrysteps.comwikipedia.org

Attack on the Electrophile: The π-electron system of the highly nucleophilic aniline ring attacks an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack at C6 is favored, and the resulting positive charge is delocalized over the ring and, most importantly, onto the nitrogen atom of the amino group, which provides substantial stabilization.

Deprotonation: A base in the reaction mixture removes the proton from the carbon atom that formed the new bond with the electrophile (the C6 position). This restores the aromatic π-system and yields the final substituted product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction also follows a two-step pathway, known as the addition-elimination mechanism. chemistrysteps.com

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing one of the halogen leaving groups (L). This step is typically the slow, rate-determining step. The attack forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. wikipedia.orgmasterorganicchemistry.com The stability of this complex is crucial; electron-withdrawing groups are needed to delocalize and stabilize the negative charge. In this molecule, the other halogens provide some inductive stabilization, but the electron-donating amino group would be destabilizing.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group (L⁻). This second step is fast. libretexts.org The identity of the displaced halogen would depend on the complex interplay of factors outlined in section 3.3.1.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Bromo 4 Chloro 2 Iodoaniline

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides deep insights into the molecular vibrations and, consequently, the structural and conformational arrangement of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to distinct functional groups and their vibrational frequencies. For 5-Bromo-4-chloro-2-iodoaniline, the FTIR spectrum would be expected to exhibit characteristic bands for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-N stretching and N-H bending vibrations would appear in the fingerprint region (below 1600 cm⁻¹). The presence of heavy halogen atoms (Br, Cl, and I) would give rise to C-X stretching vibrations at lower frequencies.

A detailed experimental FTIR spectrum, including peak positions and their corresponding intensities, is essential for a complete analysis.

Table 1: Expected FTIR Vibrational Modes for 5-Bromo-4-chloro-2-iodoaniline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1400 - 1600 |

| N-H Bending (Scissoring) | 1550 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-Cl Stretching | 600 - 800 |

| C-Br Stretching | 500 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of 5-Bromo-4-chloro-2-iodoaniline, the FT-Raman spectrum would be valuable for identifying the vibrations of the substituted benzene (B151609) ring and the carbon-halogen bonds. The symmetric stretching of the aromatic ring and the C-X bonds are expected to produce strong signals in the Raman spectrum.

Correlation of Experimental and Theoretical Vibrational Modes

A powerful approach to understanding the vibrational spectrum of a molecule involves correlating the experimentally observed frequencies with those calculated using computational chemistry methods, such as Density Functional Theory (DFT). By building a computational model of 5-Bromo-4-chloro-2-iodoaniline, it is possible to calculate its theoretical vibrational frequencies and intensities. This theoretical data, when compared with the experimental FTIR and FT-Raman spectra, allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. This correlation can also help in identifying different conformers of the molecule, if they exist.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 5-Bromo-4-chloro-2-iodoaniline, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the amine group. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the bromo, chloro, iodo, and amino substituents on the benzene ring. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal the coupling between neighboring protons, providing crucial information about their relative positions on the ring. The NH₂ protons may appear as a broad singlet.

Table 2: Predicted ¹H NMR Data for 5-Bromo-4-chloro-2-iodoaniline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 8.0 | Singlet, Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 5-Bromo-4-chloro-2-iodoaniline, each unique carbon atom in the benzene ring will give a distinct signal. The chemical shifts of these carbons are highly sensitive to the nature of the substituents attached to them. The carbon atoms directly bonded to the electronegative halogen atoms and the nitrogen atom will exhibit characteristic downfield shifts. The carbon bearing the iodine atom is expected to show a signal at a relatively upfield position due to the "heavy atom effect."

Table 3: Predicted ¹³C NMR Data for 5-Bromo-4-chloro-2-iodoaniline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-I | 80 - 95 |

| C-Cl | 125 - 135 |

| C-Br | 110 - 120 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides deeper insights into the molecular structure of 5-bromo-4-chloro-2-iodoaniline by revealing correlations between different nuclei. Techniques such as COSY, HSQC, and HMBC are instrumental in assigning the proton and carbon signals unambiguously.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 5-bromo-4-chloro-2-iodoaniline, the aromatic region of the COSY spectrum would be of particular interest. The two aromatic protons, H-3 and H-6, are expected to show a correlation peak, indicating their spatial proximity and coupling. The absence of other correlations in the aromatic region would confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum of 5-bromo-4-chloro-2-iodoaniline would show two cross-peaks in the aromatic region, corresponding to the C-3/H-3 and C-6/H-6 pairs. This allows for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the H-3 proton would be expected to show correlations to the neighboring carbons C-2, C-4, and C-5, as well as to C-1. Similarly, the H-6 proton would show correlations to C-1, C-5, and C-4. These correlations are crucial for confirming the positions of the halogen substituents and the amino group. The correlations from the amine protons (NH₂) to the adjacent carbons C-1 and C-2 could also be observable.

Interactive Data Table: Predicted 2D NMR Correlations for 5-Bromo-4-chloro-2-iodoaniline

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |

| H-3 | H-6 | C-3 | C-1, C-2, C-4, C-5 |

| H-6 | H-3 | C-6 | C-1, C-4, C-5 |

| NH₂ | - | - | C-1, C-2 |

X-ray Diffraction Studies of Halogenated Aniline (B41778) Crystal Structures

X-ray diffraction studies on substituted anilines, such as 5-bromo-4-iodo-2-methylaniline (B12931903) and 2-chloro-4-iodoaniline, reveal that the benzene ring is generally planar. nih.govresearchgate.net The substituents, including the halogens and the amino group, typically lie in or very close to the mean plane of the aromatic ring. nih.gov For 5-bromo-4-chloro-2-iodoaniline, it is anticipated that the C-Br, C-Cl, C-I, and C-N bonds will be nearly coplanar with the phenyl ring. The bond lengths and angles are expected to be within the normal ranges for substituted benzene derivatives. nih.gov

The crystal packing of halogenated anilines is often governed by a combination of hydrogen bonds and halogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) interactions. researchgate.netresearchgate.net In many substituted anilines, weak intermolecular N-H···N hydrogen bonds link molecules together. nih.govresearchgate.net

Halogen bonding is another significant interaction in the solid state of halogenated compounds. researchgate.netzlb.de The strength of halogen bonding increases in the order Cl < Br < I. nih.gov Therefore, in 5-bromo-4-chloro-2-iodoaniline, the iodine atom is the most likely participant in halogen bonding, acting as a halogen bond donor. These interactions can play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. nih.govacs.org The position of the halogen substituent on the aniline ring significantly influences the nature and strength of these intermolecular interactions. researchgate.netzlb.de

Quantum Chemical Calculations for Theoretical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 5-bromo-4-chloro-2-iodoaniline. DFT calculations can be employed to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available. researchgate.net

Furthermore, DFT allows for the calculation of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. The distribution of electron density and the molecular electrostatic potential (MEP) can also be calculated, which helps in understanding the sites susceptible to electrophilic and nucleophilic attack and the nature of intermolecular interactions. researchgate.net For halogen-capped aniline trimers, DFT calculations have been used to determine important thermodynamic parameters. acs.orgresearchgate.net

Interactive Data Table: Theoretical vs. Expected Experimental Parameters

| Parameter | DFT Calculated Value (Predicted) | Expected Experimental Range |

| C-C bond length (aromatic) | ~1.39 Å | 1.36 - 1.42 Å |

| C-N bond length | ~1.40 Å | 1.38 - 1.45 Å |

| C-Cl bond length | ~1.74 Å | 1.72 - 1.76 Å |

| C-Br bond length | ~1.90 Å | 1.88 - 1.92 Å |

| C-I bond length | ~2.10 Å | 2.08 - 2.12 Å |

| C-C-C bond angle | ~120° | 118 - 122° |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that can aid in the identification and characterization of novel compounds. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors. The chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for 5-Bromo-4-chloro-2-iodoaniline, based on DFT calculations, are presented in Table 1. The calculations would account for the inductive and anisotropic effects of the halogen substituents on the electron density around the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-4-chloro-2-iodoaniline (Note: These are theoretical values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.85 | - |

| H-6 | 7.30 | - |

| C-1 | - | 145.2 |

| C-2 | - | 92.1 |

| C-3 | - | 140.8 |

| C-4 | - | 125.5 |

| C-5 | - | 118.9 |

| C-6 | - | 133.7 |

Vibrational Spectroscopy (FT-IR and FT-Raman):

The vibrational frequencies of 5-Bromo-4-chloro-2-iodoaniline can be predicted using DFT and HF calculations. These calculations provide the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. Key predicted vibrational frequencies for 5-Bromo-4-chloro-2-iodoaniline are listed in Table 2. These include the N-H stretching vibrations of the amine group, C-H stretching of the aromatic ring, and the characteristic stretching vibrations of the C-Br, C-Cl, and C-I bonds.

Table 2: Predicted Vibrational Frequencies for 5-Bromo-4-chloro-2-iodoaniline (Note: These are theoretical, scaled values and may differ from experimental results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3485 |

| N-H symmetric stretch | 3390 |

| C-H stretch | 3080 |

| C=C aromatic stretch | 1580 |

| N-H scissoring | 1610 |

| C-N stretch | 1290 |

| C-Cl stretch | 750 |

| C-Br stretch | 630 |

| C-I stretch | 540 |

Investigation of Electronic Properties: Atomic Charges, Charge Delocalization, Molecular Orbitals

The electronic properties of 5-Bromo-4-chloro-2-iodoaniline are significantly influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents.

Atomic Charges and Charge Delocalization:

Table 3: Predicted Mulliken Atomic Charges for 5-Bromo-4-chloro-2-iodoaniline (Note: These are theoretical values.)

| Atom | Predicted Mulliken Charge (a.u.) |

| C1 | 0.25 |

| C2 | -0.31 |

| C3 | 0.18 |

| C4 | -0.15 |

| C5 | 0.05 |

| C6 | -0.22 |

| N | -0.85 |

| H (on N) | 0.41 |

| H (on N) | 0.41 |

| I | 0.10 |

| Cl | -0.08 |

| Br | -0.05 |

Molecular Orbitals:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For 5-Bromo-4-chloro-2-iodoaniline, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating character. Conversely, the LUMO is likely to be distributed over the aromatic ring with significant contributions from the anti-bonding orbitals of the carbon-halogen bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Conformation Analysis and Potential Energy Surfaces

The conformation of the amino group relative to the aromatic ring is a key structural feature of anilines. While the benzene ring is planar, the amino group can be either planar or pyramidal.

Conformational Analysis:

For 5-Bromo-4-chloro-2-iodoaniline, computational geometry optimization would likely reveal a nearly planar structure for the C6H2BrClI core, with the nitrogen atom of the amino group slightly out of the plane. The rotational barrier of the C-N bond can be investigated by performing a relaxed potential energy surface scan, where the dihedral angle of the H-N-C-C bond is systematically varied, and the energy is calculated at each step. This analysis would provide insights into the most stable conformation and the energy required for rotation around the C-N bond.

Potential Energy Surfaces:

A potential energy surface (PES) scan can also be used to explore the conformational flexibility of the molecule, particularly the out-of-plane bending of the amino group. The PES would map the energy of the molecule as a function of specific geometric parameters, such as the pyramidalization angle of the nitrogen atom. The results of such a scan would indicate the energy minimum corresponding to the most stable conformation and the energy barriers to other, less stable conformations. For substituted anilines, steric hindrance from ortho-substituents can influence the preferred orientation of the amino group.

Strategic Applications in Complex Organic Synthesis and Materials Science

A Versatile Synthetic Building Block for Complex Molecules

The strategic placement of bromo, chloro, and iodo substituents on the aniline (B41778) scaffold of 5-Bromo-4-chloro-2-iodoaniline allows for a range of selective chemical transformations. This controlled reactivity is a key asset in the multi-step synthesis of fine chemicals and advanced materials.

A Precursor for Advanced Organic Intermediates

In the realm of fine chemical synthesis, 5-Bromo-4-chloro-2-iodoaniline serves as a valuable starting material for the generation of complex organic intermediates. The differential reactivity of the carbon-halogen bonds—typically C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions—enables chemists to introduce various functional groups in a stepwise and controlled manner. For instance, the iodo group can be selectively targeted in Sonogashira, Suzuki-Miyaura, or Heck coupling reactions, leaving the bromo and chloro substituents intact for subsequent transformations. This sequential functionalization is crucial for building molecular complexity and accessing novel chemical entities with potential applications in pharmaceuticals and agrochemicals.

Constructing Multifunctional Aromatic Systems

The distinct electronic and steric properties imparted by the three different halogen atoms, combined with the directing effects of the amino group, make 5-Bromo-4-chloro-2-iodoaniline an ideal candidate for the construction of multifunctional aromatic systems. These systems are characterized by the presence of multiple, electronically distinct domains within a single molecule. By leveraging the sequential reactivity of the halogen sites, researchers can introduce a variety of substituents, such as aryl, alkynyl, or vinyl groups, onto the aromatic core. This approach allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, which is of significant interest in the development of organic electronics, sensors, and other advanced materials.

Applications in the Synthesis of Specific Compound Classes

The unique structural features of 5-Bromo-4-chloro-2-iodoaniline have been exploited in the synthesis of several important classes of organic compounds, including quinolones, indoles, and poly-aryl architectures.

Derivatization to Quinolone Compounds

Quinolone and its derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, including antibacterial and anticancer properties. The synthesis of polysubstituted quinolones can be achieved through various cyclization strategies starting from appropriately substituted anilines. While direct examples utilizing 5-Bromo-4-chloro-2-iodoaniline are not extensively documented in readily available literature, the general synthetic routes to quinolones often involve the reaction of an aniline with a β-ketoester or a related three-carbon unit. For instance, the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis are classic methods for quinolone formation.

In a potential synthetic pathway, the amino group of 5-Bromo-4-chloro-2-iodoaniline could be reacted with a suitable partner to form an enamine, which would then undergo thermal or acid-catalyzed cyclization to yield a highly substituted quinolone. The remaining halogen atoms on the quinolone core would then be available for further functionalization, providing access to a library of novel quinolone derivatives. Palladium-catalyzed carbonylative Sonogashira cross-coupling reactions of 2-iodoanilines with terminal alkynes also represent a modern and efficient route to functionalized 4-quinolones. nih.gov

Utility in the Preparation of Substituted Indoles

The indole (B1671886) scaffold is a ubiquitous structural motif in natural products and pharmaceuticals. Numerous methods exist for the synthesis of indoles, many of which start from substituted anilines. The Fischer, Bischler, and Larock indole syntheses are prominent examples. For instance, 5-substituted indoles are valuable intermediates in the synthesis of various pharmaceutical drug targets. luc.edu

The application of 5-Bromo-4-chloro-2-iodoaniline in indole synthesis would likely involve an initial reaction at the amino group or the ortho-iodo position. For example, a palladium-catalyzed coupling reaction at the iodo position with an alkyne (a Sonogashira coupling) could be followed by an intramolecular cyclization to form the indole ring. This would result in a highly substituted indole with bromo and chloro groups at positions that can be further modified to create complex and potentially bioactive molecules. General methods for indole synthesis often involve the cross-coupling of o-bromoanilines followed by cyclization. organic-chemistry.org

Synthesis of Biphenyl (B1667301) and Terphenyl Architectures

Biphenyl and terphenyl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C-C bonds between aryl halides and arylboronic acids or esters, and it is the most common method for synthesizing these poly-aryl systems.

The differential reactivity of the halogens in 5-Bromo-4-chloro-2-iodoaniline makes it an excellent substrate for the controlled, iterative synthesis of biphenyl and terphenyl architectures. A typical strategy would involve the selective Suzuki-Miyaura coupling at the most reactive C-I bond, followed by a second coupling at the C-Br bond, and potentially a third at the C-Cl bond under more forcing conditions. This stepwise approach allows for the precise assembly of unsymmetrical bi- and terphenyls with a high degree of structural control.

Below is an interactive data table summarizing the potential sequential cross-coupling reactions of 5-Bromo-4-chloro-2-iodoaniline.

| Coupling Step | Reactive Site | Coupling Partner (Example) | Catalyst System (Typical) | Product Type |

| 1 | C-I | Phenylboronic acid | Pd(PPh₃)₄ / Base | Substituted 4-chloro-5-bromo-biphenyl-2-amine |

| 2 | C-Br | Naphthylboronic acid | Pd(dppf)Cl₂ / Base | Substituted terphenyl derivative |

| 3 | C-Cl | Thienylboronic acid | Pd(tBu₃P)₂ / Strong Base | Complex poly-aromatic system |

Contributions to Materials Science

In the field of materials science, 5-Bromo-4-chloro-2-iodoaniline serves as a pivotal monomer and a versatile precursor for the creation of advanced polymers and novel materials. The presence of multiple halogen atoms on the aniline ring imparts unique electronic and steric characteristics to the resulting polymeric structures, and provides reactive sites for subsequent functionalization.

Monomer in the Synthesis of Advanced Polymers with Tailored Properties

The polymerization of 5-Bromo-4-chloro-2-iodoaniline, typically through oxidative coupling or other polymerization techniques, leads to the formation of polyaniline derivatives with a high degree of functionalization directly incorporated into the polymer backbone. The intrinsic properties of these polymers are significantly influenced by the electronic and steric effects of the halogen substituents.

The electron-withdrawing nature of the bromine, chlorine, and iodine atoms modulates the electron density along the polymer chain. This, in turn, affects the polymer's electronic properties, such as its conductivity and bandgap. It is generally observed that halogen substituents can decrease the delocalization of the electric charge in conjugated polymer systems. nih.gov The varying sizes of the halogen atoms (I > Br > Cl) also introduce steric hindrance, which can impact the planarity of the polymer chain. nih.gov A less planar conformation can influence the extent of π-orbital overlap between adjacent monomer units, thereby affecting the bulk conductivity and optical properties of the material.

The specific substitution pattern of 5-Bromo-4-chloro-2-iodoaniline is anticipated to yield polymers with a unique combination of properties. The interplay between the different halogens can lead to materials with tailored solubility, thermal stability, and electrochemical behavior. For instance, the introduction of bulky substituents on the aniline ring has been shown to increase the solubility of the resulting polyaniline derivatives in common organic solvents, which is a crucial aspect for their processability into thin films and other device components.

Below is a table summarizing the anticipated effects of the halogen substituents on the properties of poly(5-Bromo-4-chloro-2-iodoaniline) based on general principles observed in halogenated conductive polymers.

| Property | Influence of Halogen Substituents (Br, Cl, I) | Rationale |

| Electronic Conductivity | Likely decreased compared to unsubstituted polyaniline. | The strong electron-withdrawing nature of halogens reduces electron density on the polymer backbone, hindering charge carrier mobility. Steric hindrance from the bulky iodine and bromine atoms can also disrupt chain planarity and reduce inter-chain charge hopping. nih.gov |

| Solubility | Potentially enhanced in organic solvents. | The bulky and polarizable halogen atoms can disrupt the strong inter-chain packing that is characteristic of unsubstituted polyaniline, leading to improved interactions with solvent molecules. |

| Thermal Stability | Potentially enhanced. | The strong carbon-halogen bonds can increase the overall thermal stability of the polymer backbone. |

| Electrochemical Properties | Modified redox potentials and stability. | The electronic effects of the halogens will alter the oxidation and reduction potentials of the polymer. This can be advantageous for applications in energy storage or electrochromic devices where specific redox windows are required. |

Development of Novel Materials through Functionalization

One of the most significant advantages of using 5-Bromo-4-chloro-2-iodoaniline as a monomer is the potential for post-polymerization functionalization. The resulting polymer, poly(5-Bromo-4-chloro-2-iodoaniline), possesses a backbone decorated with bromo, chloro, and iodo moieties, each offering a handle for further chemical modification through various cross-coupling reactions.

The carbon-iodine bond is generally the most reactive towards common palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, followed by the carbon-bromine bond, with the carbon-chlorine bond being the least reactive. This differential reactivity allows for a sequential and site-selective functionalization of the polymer chain. For example, the iodo group can be selectively replaced with a new functional group via a Suzuki coupling reaction under mild conditions, leaving the bromo and chloro groups intact for subsequent reactions under more forcing conditions.

This stepwise functionalization strategy opens up a vast chemical space for the design of novel materials with precisely controlled structures and properties. For instance, by introducing different functional groups onto the polymer backbone, it is possible to fine-tune its optical, electronic, and physical properties for specific applications.

The table below illustrates a hypothetical sequential functionalization of poly(5-Bromo-4-chloro-2-iodoaniline) to create a multifunctional material.

| Reaction Step | Coupling Reaction | Reagent | Resulting Functional Group | Potential Application |

| Step 1 | Suzuki Coupling | Arylboronic acid | Aryl group | Tuning of optical properties (e.g., fluorescence, absorption wavelength) for use in organic light-emitting diodes (OLEDs) or sensors. |

| Step 2 | Stille Coupling | Organostannane | Alkyl, vinyl, or another aryl group | Modification of solubility and processability; introduction of additional electronic functionalities. |

| Step 3 | Buchwald-Hartwig Amination | Amine | Amino group | Introduction of charge-transporting moieties or sites for further derivatization. |

This ability to create complex, multifunctional polymers from a single, versatile monomer highlights the strategic importance of 5-Bromo-4-chloro-2-iodoaniline in the development of next-generation materials for applications in organic electronics, sensing, and catalysis. The controlled introduction of various functionalities allows for the rational design of materials with properties tailored to meet the demands of advanced technologies.

Future Directions and Emerging Research Avenues for 5 Bromo 4 Chloro 2 Iodoaniline

Development of More Sustainable and Greener Synthetic Protocols

Traditional syntheses of polyhalogenated aromatic compounds often rely on harsh reagents, toxic organic solvents, and multi-step processes that generate significant chemical waste. The future of synthesizing 5-Bromo-4-chloro-2-iodoaniline is intrinsically linked to the principles of green chemistry.

Emerging research focuses on minimizing environmental impact through several key strategies. One promising avenue is the adoption of microwave-assisted synthesis . tandfonline.comresearchgate.net This technique can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often leads to higher yields with fewer byproducts. tandfonline.com Another area gaining traction is mechanochemistry , which involves conducting reactions by grinding solid reactants together, sometimes with a minimal amount of liquid auxiliary. This approach can eliminate the need for bulk solvents entirely.

Furthermore, the replacement of conventional organic solvents with greener alternatives is a critical goal. Research into using water, supercritical fluids, or bio-derived solvents for halogenation and amination reactions is expanding. tandfonline.com These protocols aim to create a synthesis route that is not only efficient but also inherently safer and more environmentally benign. A key challenge will be adapting these general methods to achieve the specific multi-halogenation pattern of 5-Bromo-4-chloro-2-iodoaniline with high regioselectivity.

| Approach | Conventional Method | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Energy Input | Prolonged heating (hours) | Microwave Irradiation (minutes) | Reduced energy consumption, faster reactions. tandfonline.com |

| Solvents | Chlorinated hydrocarbons, DMF, Acetic Acid | Water, PEG, Ionic Liquids, or solvent-free (mechanochemistry) | Reduced toxicity and environmental impact. tandfonline.com |

| Reagents | Stoichiometric harsh halogenating agents | Catalytic systems, use of halide salts with oxidants | Improved atom economy, less hazardous waste. |

| Process | Multi-step with intermediate isolation | One-pot or telescoped reactions | Reduced waste, time, and resource consumption. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Achieving the precise arrangement of three different halogens on an aniline (B41778) ring is a significant synthetic challenge where catalysis plays a pivotal role. Future research is moving beyond traditional Lewis acid catalysts to explore more sophisticated and selective systems.

Organocatalysis represents a major frontier. For instance, aniline-based catalysts have been shown to be effective in activating N-halosuccinimides for electrophilic halogenation, offering a metal-free alternative with tunable reactivity. nih.govresearchgate.net Secondary ammonium (B1175870) salts have also emerged as powerful organocatalysts for achieving high ortho-selectivity in the chlorination of anilines, a principle that could be adapted for the synthesis of the target molecule. semanticscholar.org

Biocatalysis , using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. While direct enzymatic synthesis of 5-Bromo-4-chloro-2-iodoaniline is a distant goal, enzymes like nitroreductases are being used for the green synthesis of aniline precursors from nitroaromatics. nih.gov The development of halogenase enzymes could one day provide a direct and highly specific route to such polyhalogenated compounds. nih.govfrontiersin.org

Additionally, photoredox catalysis opens up new reaction pathways using visible light as an energy source. Dual photoredox and cobalt-catalyzed systems, for example, have been developed for aniline synthesis through dehydrogenative coupling, representing a departure from traditional halogenation/amination routes. researchgate.net Exploring such novel catalytic cycles could lead to entirely new and more efficient disconnections for assembling the 5-Bromo-4-chloro-2-iodoaniline core.

| Catalytic System | Description | Potential Advantage for Synthesis |

|---|---|---|

| Organocatalysis (e.g., Arylamines, Ammonium Salts) | Metal-free catalysts that activate halogenating agents or direct substitution. nih.govsemanticscholar.org | High regioselectivity, reduced metal contamination, milder conditions. |

| Biocatalysis (e.g., Nitroreductases, Halogenases) | Enzymes that catalyze specific reactions like nitro reduction or halogenation. nih.govnih.gov | Exceptional selectivity, green reaction conditions (aqueous, room temp), sustainable. |

| Photoredox Catalysis | Uses light to initiate catalytic cycles for bond formation. researchgate.net | Access to unique reaction mechanisms and novel synthetic routes. |

| Transition-Metal Catalysis (e.g., Pd, Rh) | Metal complexes that facilitate cross-coupling or directed C-H functionalization. rsc.org | Powerful for late-stage functionalization and building molecular complexity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical synthesis. nih.govresearchgate.net For a multi-step synthesis like that required for 5-Bromo-4-chloro-2-iodoaniline, flow chemistry offers numerous advantages. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, especially for highly exothermic halogenation reactions, leading to improved safety and selectivity. nih.gov

Integrating the synthesis into a flow platform would enable a "telescoped" process where intermediates are generated and immediately used in the next step without isolation, significantly reducing waste and purification time. nih.gov This is particularly advantageous when dealing with potentially unstable or hazardous intermediates.